molecular formula C2H2ClN3O B12333014 2-Amino-5-Chloro-1,3,4-oxadiazole

2-Amino-5-Chloro-1,3,4-oxadiazole

Cat. No.: B12333014
M. Wt: 119.51 g/mol
InChI Key: PIWLUBNVMMLAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-Chloro-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-Chloro-1,3,4-oxadiazole typically involves the cyclization of acylthiosemicarbazides. One common method is the reaction of thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl3), followed by cyclization to form the oxadiazole ring . Another approach involves the use of tosyl chloride and pyridine to mediate the cyclization of thiosemicarbazides .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-Chloro-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Acylated Derivatives: Formed from acylation reactions.

    Thiazolidinones: Formed from cyclization reactions.

    Coupled Heterocyclic Derivatives: Formed from coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-Chloro-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-5-Chloro-1,3,4-oxadiazole can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological and chemical properties.

Properties

IUPAC Name

5-chloro-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O/c3-1-5-6-2(4)7-1/h(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWLUBNVMMLAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.